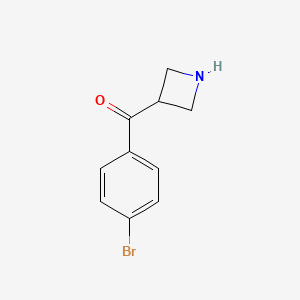

3-(4-Bromobenzoyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPAHSQPUFYIAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289835 | |

| Record name | 3-Azetidinyl(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960402-28-2 | |

| Record name | 3-Azetidinyl(4-bromophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960402-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinyl(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of Azetidine Systems

Elucidation of Intramolecular and Intermolecular Reaction Pathways Involving Azetidines

Azetidines engage in a variety of intramolecular and intermolecular reactions, often leveraging the ring strain to drive transformations. rsc.org These pathways are crucial for the synthesis of more complex nitrogen-containing molecules.

Intramolecular Reactions: Intramolecular cyclizations are a key feature of azetidine (B1206935) chemistry. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds provides an efficient route to synthesize azetidines from acyclic precursors. acs.org Conversely, N-substituted azetidines with pendant nucleophilic groups can undergo intramolecular ring-opening. nih.gov An example is the acid-mediated decomposition where a neighboring amide group attacks the azetidine ring, leading to a rearranged product. nih.gov In the case of 3-(4-Bromobenzoyl)azetidine, while the benzoyl group itself is not a strong intramolecular nucleophile, synthetic modifications could introduce side chains capable of such reactions.

Intermolecular Reactions: Intermolecular reactions of azetidines are common for building molecular complexity. A notable example is the intermolecular [2+2] photocycloaddition between an imine (or a precursor) and an alkene, which directly yields the azetidine ring. nih.govresearchgate.net For a pre-formed system like 3-(4-Bromobenzoyl)azetidine, intermolecular reactions typically involve either the nitrogen atom acting as a nucleophile or reactions at the C3-substituent. The nitrogen can be alkylated, acylated, or participate in coupling reactions. Furthermore, the azetidine ring can react with external nucleophiles, leading to ring-opening, a process that is significantly influenced by the activation of the ring nitrogen. bohrium.com

Ring Opening Reactions of Azetidines

Due to significant ring strain, azetidines undergo ring-opening reactions under various conditions, providing access to functionalized linear amines. nih.govambeed.com This reactivity can be triggered by acids or nucleophiles.

In the presence of acid, the nitrogen atom of the azetidine ring is protonated, forming a highly reactive azetidinium ion. This strained, positively charged species becomes an excellent electrophile, susceptible to attack by even weak nucleophiles. The subsequent nucleophilic attack leads to the cleavage of one of the C-N bonds. nih.gov The regioselectivity of this opening is influenced by the substitution pattern on the ring. For a 3-substituted azetidine like 3-(4-Bromobenzoyl)azetidine, protonation would be followed by nucleophilic attack at either C2 or C4, leading to a γ-substituted aminoketone. The reaction with hydrogen halides (e.g., HBr, HCl) would lead to the formation of γ-haloamines. For example, the reaction with pyridine-HF (Olah's reagent) has been used for the regioselective ring-opening of azetidines to produce γ-fluorinated amines. rsc.org

The proposed mechanism involves:

Protonation of the azetidine nitrogen.

Nucleophilic attack at one of the ring carbons (C2 or C4).

Cleavage of the C-N bond to relieve ring strain.

This process is illustrated in the table below.

| Reactant | Acid Catalyst | Nucleophile | Product Type |

| 3-Substituted Azetidine | H⁺ | H₂O | γ-Amino alcohol |

| 3-Substituted Azetidine | H⁺ | Cl⁻ | γ-Chloroamine |

| 3-Substituted Azetidine | H⁺ | Br⁻ | γ-Bromoamine |

Direct nucleophilic attack on a neutral azetidine ring is generally difficult due to the low electrophilicity of the ring carbons. Therefore, activation of the nitrogen atom is typically required. This is achieved by converting the azetidine into an azetidinium salt, for example, by N-alkylation or N-acylation. bohrium.comnih.gov These activated azetidinium ions readily undergo Sɴ2-type ring-opening reactions with a wide range of nucleophiles. bohrium.comnih.gov

The regioselectivity of the nucleophilic attack is a critical aspect and is governed by steric and electronic factors. bohrium.com

Steric Effects: Nucleophiles tend to attack the less sterically hindered carbon atom. In an N-activated 3-(4-Bromobenzoyl)azetidine, the C2 and C4 positions are sterically similar, so this effect might be minimal.

Electronic Effects: Electron-withdrawing groups on the ring can influence the site of attack. For N-alkoxycarbonyl azetidiniums, an electron-withdrawing group at C2 directs the attack to the C2 position, whereas an alkyl group at C2 directs it to C4. bohrium.com

Enantiopure azetidinium salts have been shown to react with nucleophiles like azide, benzylamine, and acetate (B1210297), providing insights into the regioselectivity of the ring-opening process. organic-chemistry.org Density Functional Theory (DFT) calculations have also been employed to better understand the parameters governing this selectivity. nih.gov

The table below summarizes typical nucleophilic ring-opening reactions for activated azetidines.

| Activating Group (on N) | Nucleophile | Site of Attack | Product Type |

| Alkyl (e.g., CH₃) | R₂NH (Amine) | C2 or C4 | 1,3-Diamine |

| Acyl (e.g., COCH₃) | N₃⁻ (Azide) | C2 or C4 | 1,3-Azidoamine |

| Tosyl | RCOO⁻ (Carboxylate) | C2 or C4 | 1,3-Aminoester |

| Benzyl | RS⁻ (Thiolate) | C2 or C4 | 1,3-Aminosulfide |

Photochemical Rearrangements of Azetidine-Containing Ketones

The presence of a ketone group adjacent to the azetidine ring, as in 3-(4-Bromobenzoyl)azetidine, opens up possibilities for unique photochemical reactions. One of the most relevant transformations for such structures is the Norrish-Yang cyclization, sometimes referred to as an "aza-Yang" reaction in this context. ku.edu

Upon photochemical excitation, the benzoyl ketone can abstract a hydrogen atom from the γ-position, which in this case would be a C-H bond on the azetidine ring (at C2 or C4). This intramolecular hydrogen abstraction generates a 1,4-biradical intermediate. Subsequent radical-radical coupling (cyclization) of this biradical would lead to the formation of a bicyclic azetidinol. ku.edu Studies have shown that protonation of the azetidine nitrogen can enhance the efficiency of this cyclization by preventing competing photoinduced electron transfer (PET) processes that lead to elimination. ku.edu

The aza Paternò-Büchi reaction is another significant photochemical process, involving the [2+2] cycloaddition of an excited imine with an alkene to form an azetidine. nih.gov While this is a synthetic route to azetidines rather than a reaction of a pre-formed one, it highlights the importance of photochemistry in azetidine chemistry. Visible light-enabled intramolecular versions of this reaction have been developed to produce bicyclic azetidines with high diastereoselectivity. nih.gov

Mechanistic Studies of Functional Group Transformations on the Azetidine Core

Beyond ring-opening, the azetidine core can be maintained while modifying its substituents. Mechanistic studies of these transformations are vital for developing synthetic methodologies. For 3-(4-Bromobenzoyl)azetidine, transformations can be envisioned at three locations: the nitrogen atom, the ketone, and the aryl bromide.

N-Functionalization: The secondary amine of the azetidine ring is a common site for modification. It can be readily alkylated, acylated, or sulfonylated. It can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl azetidines.

Ketone Reduction: The benzoyl ketone can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This would yield (azetidin-3-yl)(4-bromophenyl)methanol, introducing a new stereocenter and a hydroxyl group that can be used for further functionalization.

Aryl Bromide Coupling: The 4-bromophenyl group is a versatile handle for various palladium-catalyzed cross-coupling reactions. Mechanistic studies of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are well-established. These reactions would allow for the introduction of a wide variety of substituents at the para-position of the phenyl ring while keeping the azetidine ketone core intact. For instance, a Suzuki coupling with an arylboronic acid would yield a biaryl derivative.

Azetidine as a Privileged Scaffold and Bioisostere in Rational Drug Design

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of novel drugs. benthamscience.comresearchgate.net The rigid structure of the azetidine ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its intended biological target by reducing the entropic penalty upon binding. researchgate.netenamine.net Its stability and desirable chemical properties make it an attractive component in the design of new therapeutic agents. nih.gov

Furthermore, the azetidine moiety often serves as a bioisostere, which involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance or maintain biological activity while improving other characteristics like pharmacokinetics. Bioisosteric replacement of other cyclic structures or even acyclic fragments with an azetidine ring has been a successful strategy in drug design. researchgate.netnih.gov For instance, replacing a piperidine (B6355638) ring with an azetidine ring has been explored in the development of novel GABA-uptake inhibitors. nih.gov This approach can lead to compounds with improved potency, selectivity, and better "drug-like" properties, including enhanced solubility and metabolic stability. researchgate.net

Exploration of Azetidine Derivatives for Diverse Biological Activities

The versatility of the azetidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. nih.govmedwinpublishers.com Medicinal chemists have successfully synthesized and evaluated numerous azetidine-containing compounds, revealing their potential across various therapeutic areas.

Anti-infective Research (e.g., Antibacterial, Antimalarial, Antiviral, Antitubercular Activity)

Azetidine derivatives have shown significant promise in combating infectious diseases caused by bacteria, parasites, and viruses.

Antibacterial Activity: Various substituted azetidine and azetidin-2-one (B1220530) (β-lactam) derivatives have been synthesized and tested against different bacterial strains. medwinpublishers.com For example, certain pyridine-containing substituted phenyl azetidin-2-one derivatives showed good activity against Staphylococcus aureus. medwinpublishers.com The β-lactam ring, a core feature of penicillin and cephalosporin (B10832234) antibiotics, is a well-known azetidin-2-one structure, highlighting the historical and ongoing importance of this scaffold in antibacterial research.

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. Azetidine derivatives have been identified as a promising new class of antimalarials. rsc.org Specifically, azetidine-2-carbonitriles have been optimized as potent inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for parasite survival. rsc.org One optimized compound, BRD9185, showed excellent activity against multidrug-resistant parasites and was curative in a mouse model. rsc.org Another class, bicyclic azetidines, targets the parasite's phenylalanyl-tRNA synthetase and is active against multiple stages of the parasite's life cycle. nih.gov

Antiviral Activity: Research has also explored the potential of azetidines as antiviral agents. nih.gov Recently, novel 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were developed as potent fusion inhibitors for the treatment of Respiratory Syncytial Virus (RSV) infection. acs.org Additionally, new azetidine compounds have been identified that show antiviral activity against herpes simplex virus (HSV-1 and HSV-2). bioworld.com

Antitubercular Activity: Tuberculosis (TB) remains a major global health threat, exacerbated by multidrug-resistant strains. researchgate.net Azetidine derivatives have emerged as potent agents against Mycobacterium tuberculosis. researchgate.net A series of azetidines, termed BGAz, were found to be bactericidal against drug-sensitive and multidrug-resistant TB strains by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. researchgate.net Other studies have identified azetidin-2-one derivatives with significant anti-tubercular activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. acs.org

| Compound Class | Activity | Mechanism of Action / Target | Key Findings | References |

|---|---|---|---|---|

| Azetidine-2-carbonitriles (e.g., BRD9185) | Antimalarial | Inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH) | EC50 of 0.016 μM against multidrug-resistant parasites; curative in a mouse model. | rsc.org |

| Bicyclic Azetidines | Antimalarial | Inhibition of P. falciparum phenylalanyl-tRNA synthetase | Active against three stages of the parasite's life cycle. | nih.gov |

| BGAz Derivatives | Antitubercular | Inhibition of mycolic acid biosynthesis | Potent bactericidal activity against drug-sensitive and MDR-TB strains (MIC99 <10 μM). | researchgate.net |

| Azetidin-2-one Derivatives (e.g., 4f, 4g) | Antitubercular | Phospholipase A2 (PLA2) inhibition correlated with activity | MIC values of 1.56 and 0.78 µg/mL against M. tuberculosis H37Rv. | acs.org |

| 3,3′-Spiro[azetidine]-2-oxo-indoline Derivatives | Antiviral (RSV) | RSV fusion inhibition | Lead compound 14h showed an EC50 of 0.8 nM and superior efficacy in a mouse model. | acs.org |

| Azetidine Compounds (e.g., Cpd 1) | Antiviral (HSV) | Not specified | EC50 <100 nM against both HSV-1 and HSV-2. | bioworld.com |

Anti-proliferative Research (e.g., Anticancer Activity)

The azetidine scaffold is a key component in the development of novel anti-proliferative agents. medwinpublishers.com Researchers have designed and synthesized various azetidin-2-one derivatives that exhibit significant cytotoxicity against a range of cancer cell lines.

One strategy involves using the azetidinone ring as a constrained analog of the cis-double bond in combretastatin (B1194345) A-4, a potent tubulin-binding agent. acs.org This approach led to the discovery of 3-(thienyl) β-lactam derivatives with high potency in human breast cancer cells (MCF-7), with IC50 values as low as 7 nM, comparable to combretastatin A-4. acs.org These compounds were confirmed to target tubulin. acs.org Another study identified 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one as a highly potent antiproliferative compound, with an IC50 value of 10 nM in MCF-7 cells and 3 nM in chemoresistant HT-29 colon cancer cells.

Azetidine amides have also been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively active in cancer cells. Certain azetidine-based STAT3 inhibitors were shown to attenuate the survival of human breast cancer cells that harbor constitutively active STAT3. Additionally, other research has focused on designing azetidin-2-one derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key factor in cell proliferation.

Central Nervous System (CNS) Activity Studies (e.g., Dopamine (B1211576) Antagonism, Triple Reuptake Inhibition)

Azetidine-based scaffolds have been utilized to create compounds that modulate CNS targets, showing potential for treating neurological and psychiatric disorders. nih.govnih.gov

Dopamine Antagonism: Azetidine derivatives have been synthesized and evaluated for their ability to act as dopamine antagonists, which are useful in treating conditions like schizophrenia. nih.gov In one study, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide were identified as the most potent D2 and D4 receptor antagonists, respectively. nih.gov Other research has focused on developing azetidine analogs as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is involved in dopamine uptake into synaptic vesicles. nih.gov The cis-4-methoxy analog 22b was found to be a particularly potent inhibitor (Ki=24 nM). nih.gov

Triple Reuptake Inhibition: Triple reuptake inhibitors (TRIs) block the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA), and are being investigated as next-generation antidepressants. Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as TRIs. The naphthyl derivative 6be showed good potency against all three monoamine transporters and demonstrated antidepressant-like activity in animal models. Another approach involved the bioisosteric modification of 3-α-oxyazetidine to create 3-aminoazetidine derivatives, leading to the identification of promising TRI candidates.

Anti-inflammatory Agent Development

Several azetidine and azetidin-2-one derivatives have demonstrated anti-inflammatory properties. nih.gov In one study, the anti-inflammatory activity of certain azetidin-2-one analogues was found to correlate with their anti-tubercular activity and their ability to inhibit the Phospholipase A2 (PLA2) enzyme. acs.org

Another investigation focused on novel substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino (6,5-b) indoles. Among these, compound 8g showed the most potent anti-inflammatory and analgesic activities with a better ulcerogenic profile than the standard drug phenylbutazone. More recently, azetidine-2-one derivatives of ferulic acid were evaluated, with compound 6b (R = 4-F) showing a significant inhibitory effect on granulation tissue formation in a chronic inflammation model, comparable to indomethacin. Additionally, the azetidine derivative KHG26792 was shown to have anti-inflammatory and anti-oxidative effects in microglial cells, suggesting its potential to counteract neuroinflammation associated with amyloid-β toxicity.

Antioxidant Activity Investigations

The antioxidant potential of azetidine derivatives has also been an area of research interest. nih.gov Several studies have synthesized and screened new azetidin-2-one derivatives for their ability to scavenge free radicals. medwinpublishers.com In one study, a newly synthesized azetidine-2-one derivative was evaluated using the DPPH free radical scavenging assay and exhibited good antioxidant activity. Another investigation of new azetidinone derivatives found that while their antibacterial activity was modest, all tested compounds showed antioxidant activity when compared to ascorbic acid. medwinpublishers.com The compound KHG26792, noted for its anti-inflammatory effects, also demonstrated antioxidant properties by downregulating protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels in microglial cells.

| Therapeutic Area | Specific Activity | Example Compound/Class | Key Findings | References |

|---|---|---|---|---|

| Anti-proliferative | Anticancer | 3-(thienyl) azetidin-2-ones | Potent tubulin inhibitors with IC50 values as low as 7 nM in breast cancer cells. | acs.org |

| Azetidine Amides | Inhibit STAT3, attenuating survival of breast cancer cells. | |||

| CNS Activity | Dopamine Antagonism | N-(1-benzhydryl-azetidin-3yl)-benzamides | Potent antagonists for D2 and D4 receptors. | nih.gov |

| Triple Reuptake Inhibition | 3-aryl-3-oxypropylamine azetidines (e.g., 6be) | Potent inhibitor of serotonin, norepinephrine, and dopamine transporters. | ||

| Anti-inflammatory | Anti-inflammatory | Azetidin-2-one derivatives of ferulic acid (e.g., 6b) | Inhibited granulation tissue formation by 76.02%, comparable to indomethacin. | |

| Antioxidant | Antioxidant | KHG26792 | Downregulated oxidative stress markers in Aβ-treated microglial cells. |

An exploration of the azetidine scaffold, with a specific focus on the chemical compound 3-(4-Bromobenzoyl)azetidine, reveals its significant role and potential in modern medicinal chemistry. This article delves into the application of azetidine derivatives in research, the fundamental design principles that make them attractive for creating bioactive molecules, and their utility as building blocks in complex chemical syntheses.

Future Directions and Emerging Research Avenues in 3 4 Bromobenzoyl Azetidine and Azetidine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for Azetidines

The synthesis of azetidines has historically been challenging due to the ring strain, but recent years have seen remarkable progress in developing more efficient, sustainable, and versatile synthetic methods. researchgate.netmedwinpublishers.com These advancements are moving beyond traditional cyclization reactions of 1,3-amino alcohols or 1,3-haloamines and are focusing on atom economy, reduced environmental impact, and the ability to create densely functionalized azetidine (B1206935) cores. researchgate.net

A significant trend is the adoption of "green chemistry" principles, such as the use of environmentally benign solvents. beilstein-journals.org For instance, methodologies are being developed that utilize sustainable solvents like cyclopentyl methyl ether (CPME) in flow-batch processes, which not only reduces waste but also enhances safety and scalability. beilstein-journals.org

Photochemical strategies, particularly visible-light-mediated reactions, have emerged as powerful tools for azetidine synthesis. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical route to the azetidine core. rsc.orgchemrxiv.org Recent developments have employed photocatalysts to facilitate these reactions using visible light, a milder and more sustainable energy source than UV irradiation. rsc.orgresearchgate.net This approach has been successfully applied to synthesize a variety of functionalized azetidines, showcasing its potential for creating diverse molecular architectures. rsc.orgchemrxiv.org

Other innovative strategies include:

Strain-Release Homologation: Utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) allows for the modular synthesis of diverse azetidine scaffolds. rsc.orgacs.org

Catalytic Cycloadditions: Transition-metal-catalyzed reactions, including Rh(I)-catalyzed oxygenative [2+2] cycloadditions, provide access to azetidinone structures, which are closely related to azetidines. rsc.org

Lewis Acid Catalysis: Lanthanide catalysts, such as La(OTf)₃, have been shown to promote the regioselective intramolecular aminolysis of epoxy amines to afford azetidines in high yields, tolerating a variety of sensitive functional groups. frontiersin.org

| Synthetic Methodology | Description | Key Advantages | References |

| Visible-Light Photocatalysis | Aza Paternò–Büchi [2+2] cycloaddition of imines and alkenes using a photocatalyst (e.g., Ir(III) complex) and visible light. | High atom economy, uses a sustainable energy source, mild reaction conditions. | rsc.orgchemrxiv.org |

| Strain-Release Synthesis | Nucleophilic addition to azabicyclo[1.1.0]butanes (ABBs) to generate functionalized azetidines. | Modular, allows for late-stage functionalization, provides access to complex scaffolds. | rsc.orgacs.org |

| La(OTf)₃-Catalyzed Aminolysis | Intramolecular ring-opening of cis-3,4-epoxy amines to form the azetidine ring. | High yields, excellent regioselectivity, tolerance of acid-sensitive functional groups. | frontiersin.org |

| Sustainable Flow-Batch Process | Synthesis of related strained heterocycles (aziridines) from vinyl azides using a green solvent (CPME) in a continuous flow reactor. | Enhanced safety, scalability, reduced environmental impact, potential for automation. | beilstein-journals.org |

These evolving methodologies provide a robust platform for the accelerated use of azetidines in drug discovery and materials science by making a wider range of derivatives readily accessible. rsc.org

Integration of Advanced Computational Techniques for De Novo Azetidine Design

The integration of computational tools is revolutionizing the design of novel azetidine derivatives. In silico methods significantly accelerate the drug discovery pipeline by enabling the rapid screening of virtual libraries, predicting molecular properties, and optimizing lead compounds before their synthesis, thereby saving considerable time and resources. nih.gov

De novo design, which involves creating novel molecular structures from scratch, is a particularly promising area. nih.gov Computational algorithms can now generate azetidine-containing structures tailored to bind to specific biological targets with high affinity and selectivity. nih.gov For instance, researchers have used computational modeling to guide the synthesis of azetidines via photocatalysis, predicting which compounds will react to form the desired four-membered rings. bioquicknews.com

Key computational techniques being applied to azetidine design include:

Molecular Docking and Dynamics Simulations: These methods predict the binding orientation and affinity of azetidine derivatives to a target protein, providing insights into structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate chemical structures with biological activity, enabling the prediction of the potency of newly designed azetidines. nih.gov

Machine Learning and AI: Advanced algorithms, including deep learning, are being used to design novel enzyme catalysts and peptide-based inhibitors. nih.govelsevierpure.com These approaches can be adapted to design azetidine scaffolds with specific, pre-defined properties.

| Computational Technique | Application in Azetidine Design | Potential Outcome | References |

| Molecular Docking | Predicts the binding mode of azetidine ligands within a protein's active site. | Identification of key binding interactions; prioritization of candidates for synthesis. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the azetidine-protein complex over time. | Assessment of binding stability and conformational changes. | nih.gov |

| De Novo Peptide Modeling | Designs novel peptide sequences, which can be adapted to scaffold design. | Generation of novel azetidine-based molecules with high target affinity and specificity. | nih.gov |

| Machine Learning (e.g., Riff-Diff) | Hybrid machine learning and atomistic modeling for designing de novo proteins and enzymes. | Creation of custom biocatalysts for azetidine synthesis or design of azetidines as enzyme inhibitors. | elsevierpure.com |

By leveraging these computational tools, chemists can explore a vast chemical space more efficiently, focusing synthetic efforts on molecules with the highest probability of desired activity and favorable pharmacokinetic profiles. nih.gov

Expanding the Utility of Azetidine Derivatives in Chemical Biology Probes and Tools

Beyond their role as pharmaceutical building blocks, azetidine derivatives are increasingly being incorporated into chemical probes and tools to study complex biological systems. sigmaaldrich.com Their small, rigid, and polar nature can confer favorable properties, such as improved water solubility and cell permeability, to larger molecules. nih.govresearchgate.net

One emerging application is the use of azetidines in the construction of fluorescent probes. The introduction of an azetidine-containing heterospirocycle has been shown to enhance the performance of fluorophores by increasing brightness, photostability, and water solubility without compromising cell permeability. researchgate.netacs.org This strategy provides a general method for developing high-quality dyes for fluorescence imaging.

Azetidines are also being explored as components in other advanced chemical biology tools:

PROTACs and Molecular Glues: Azetidine sulfonyl fluorides have been used to synthesize novel degrader motifs and potential linkers for Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's machinery to destroy specific proteins. nih.gov

Bioorthogonal Chemistry: The unique reactivity of the strained azetidine ring can be harnessed for bioorthogonal reactions, allowing chemists to "click" azetidine-tagged molecules onto biological targets in a cellular environment.

GABA Uptake Inhibitors: Azetidine derivatives have been synthesized and evaluated as conformationally constrained analogs of gamma-aminobutyric acid (GABA), showing inhibitory activity at GABA transporters (GAT-1 and GAT-3), making them useful tools for studying neurotransmission. nih.gov

| Azetidine-Based Tool | Application Area | Function/Advantage | References |

| Heterospirocyclic Azetidines | Fluorescent Probes | Enhances brightness, water solubility, and cell permeability of fluorophores. | researchgate.netacs.org |

| Azetidine Sulfonyl Fluorides (ASFs) | PROTAC Linkers | Act as precursors for coupling with E3 ligase recruiters (e.g., pomalidomide) to create new degrader motifs. | nih.gov |

| Azetidin-2-ylacetic acid derivatives | Neuroscience Probes | Act as potent and selective inhibitors of the GAT-1 GABA transporter. | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | Neuroscience Probes | Functions as a GAT-3 inhibitor. | nih.gov |

The ability to incorporate azetidines into these sophisticated tools opens up new avenues for visualizing, manipulating, and understanding biological processes at the molecular level.

Interdisciplinary Research at the Nexus of Synthetic Organic Chemistry, Computational Science, and Biological Evaluation

The most significant future advancements in azetidine chemistry will undoubtedly arise from interdisciplinary research that merges synthetic, computational, and biological sciences. uchicago.eduuchicago.edu This synergistic approach creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the discovery of new functional molecules.

In this integrated model:

Computational Science provides the initial spark, designing novel azetidine structures in silico with predicted biological activity or material properties. nih.gov

Synthetic Organic Chemistry brings these designs to life, employing innovative and sustainable methodologies to efficiently synthesize the target molecules and their analogs. uchicago.edu

Biological Evaluation then tests the synthesized compounds in relevant assays (e.g., enzyme inhibition, cell imaging, receptor binding) to validate the computational predictions and determine their real-world utility. nih.gov

The data from biological testing feeds back into the computational models, refining the algorithms and leading to the design of improved, next-generation molecules. This iterative process, which combines the predictive power of computers with the practical skills of synthetic chemists and the analytical rigor of biologists, is essential for tackling complex challenges in medicine and materials science. uchicago.eduuchicago.edu The future of compounds like 3-(4-Bromobenzoyl)azetidine lies not just in their own potential, but in how they can be diversified and optimized through this powerful, interdisciplinary research paradigm.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-(4-Bromobenzoyl)azetidine, and how can reaction efficiency be optimized?

- Methodology :

- Aza-Michael Addition : Utilize 4-bromobenzoyl chloride and azetidine derivatives in a nucleophilic acyl substitution reaction. Optimize solvent choice (e.g., acetonitrile) and base (e.g., DBU) to enhance regioselectivity and yield .

- Cyclization Strategies : Adapt methods for azetidine ring formation, such as radical strain-release photocatalysis, which enables C–H functionalization for regiocontrol .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can 3-(4-Bromobenzoyl)azetidine be characterized to confirm its structural integrity?

- Techniques :

- Spectroscopy : ¹H NMR (δ 7.5–7.8 ppm for aromatic protons, δ 3.5–4.5 ppm for azetidine CH₂), ¹³C NMR (carbonyl C=O at ~170 ppm), and IR (C=O stretch ~1650 cm⁻¹).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c, a = 16.579 Å, b = 5.6471 Å, c = 13.611 Å) .

- Elemental Analysis : Validate C, H, N, Br composition (±0.4% theoretical).

Q. What safety protocols are critical when handling 3-(4-Bromobenzoyl)azetidine and related brominated compounds?

- Guidelines :

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- First Aid : Immediate flushing of eyes (15-min water rinse) and skin (soap/water for 15 min) upon exposure. Avoid inhalation; use respirators in high-concentration environments .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of 3-(4-Bromobenzoyl)azetidine derivatives?

- Analysis :

- Hydrogen Bonding : Stabilize lattice via C–H∙∙∙N interactions (e.g., thiazolidine derivatives show dihedral angles of 63.4° between aromatic and heterocyclic rings) .

- Van der Waals Forces : Assess packing efficiency using crystallographic data (e.g., unit cell volume = 1173.9 ų, Z = 4) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to correlate packing density with decomposition temperatures.

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of 3-(4-Bromobenzoyl)azetidine?

- Methods :

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry, calculate frontier orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., aqueous/PBS buffers) to study ligand-receptor binding kinetics.

Q. How can researchers evaluate the potential biological activity of 3-(4-Bromobenzoyl)azetidine in drug discovery?

- Experimental Design :

- Target Identification : Screen against kinases or GPCRs using docking studies (e.g., AutoDock Vina) based on structural analogs like bromfenac sodium, a COX-2 inhibitor .

- In Vitro Assays : Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and permeability (Caco-2 monolayer) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., bromine position, azetidine ring size) to optimize potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.